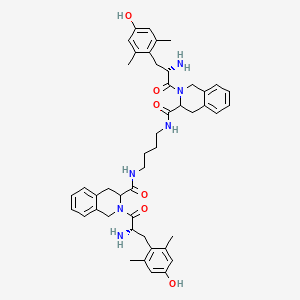

1,4-bis-(Dmt-Tic-amino)butane

Beschreibung

Eigenschaften

Molekularformel |

C46H56N6O6 |

|---|---|

Molekulargewicht |

789.0 g/mol |

IUPAC-Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[4-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]butyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C46H56N6O6/c1-27-17-35(53)18-28(2)37(27)23-39(47)45(57)51-25-33-13-7-5-11-31(33)21-41(51)43(55)49-15-9-10-16-50-44(56)42-22-32-12-6-8-14-34(32)26-52(42)46(58)40(48)24-38-29(3)19-36(54)20-30(38)4/h5-8,11-14,17-20,39-42,53-54H,9-10,15-16,21-26,47-48H2,1-4H3,(H,49,55)(H,50,56)/t39-,40-,41?,42?/m0/s1 |

InChI-Schlüssel |

JSRJJBASKHLXAZ-YZNAZWRISA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |

Kanonische SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |

Herkunft des Produkts |

United States |

Molecular Architecture and Design Principles of 1,4 Bis Dmt Tic Amino Butane

Constituent Building Blocks and Their Pharmacophoric Roles

The pharmacological activity of 1,4-bis-(Dmt-Tic-amino)butane is fundamentally derived from its constituent dipeptide units, each composed of O,O-dimethyltyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This Dmt-Tic pharmacophore is recognized as a potent and selective antagonist of the delta-opioid receptor. nih.govmdpi.commdpi.com

O,O-dimethyltyrosine (Dmt) Moiety: Contribution to Receptor Recognition

The Dmt residue, a derivative of L-tyrosine, plays a crucial role in the anchoring of the ligand within the opioid receptor binding pocket. The dimethylation of the tyrosine phenol (B47542) at the 2' and 6' positions serves to enhance receptor affinity and can significantly influence the ligand's activity profile. nih.gov This modification is believed to contribute to the potent antagonist properties observed in the Dmt-Tic pharmacophore. The N-terminal Dmt residue is a key component of the "message domain," responsible for initiating the interaction with the receptor.

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) Moiety: Conformational Restriction and Bioactivity

The Tic moiety is a conformationally constrained analog of phenylalanine. aps.org Its rigid, bicyclic structure significantly reduces the rotational freedom of the peptide backbone. This conformational restriction is a critical design element, as it favors a specific spatial arrangement of the pharmacophoric groups, leading to enhanced receptor selectivity and, in the case of the Dmt-Tic combination, a pronounced antagonist profile at the delta-opioid receptor. acs.orgnih.gov The incorporation of Tic is a well-established strategy to convert opioid peptides that are typically agonists into antagonists. mdpi.com

The Butane (B89635) Linker: Design and Conformational Influence

Strategic Length and Flexibility of the C4 Alkane Spacer

The selection of a butane (C4) spacer is a strategic design choice that dictates the distance and relative orientation between the two pharmacophoric units. The length of the spacer in bivalent ligands is known to have a profound impact on their binding affinity and functional activity. nih.govnih.gov While a range of diaminoalkane linkers have been explored in the development of dimeric Dmt-Tic analogs, the C4 chain provides a specific degree of flexibility and spatial separation. This allows the two Dmt-Tic moieties to potentially span the distance between two adjacent receptor binding sites. The inherent flexibility of the butane chain, which can adopt various conformations such as anti and gauche, allows the ligand to adapt to the topological requirements of the receptor environment. youtube.com

Impact of Linker Chemistry on Ligand Divalency

The use of a simple, chemically stable alkane chain as a linker ensures that the pharmacological activity is primarily driven by the terminal Dmt-Tic units. The diamino functionality at the ends of the butane linker facilitates the amide bond formation with the carboxylic acid of the Tic residue, creating a stable dimeric structure. This divalency is a key feature, as it can lead to a significant increase in receptor affinity and potency compared to the corresponding monovalent ligand, a phenomenon often attributed to a "bivalent advantage." This advantage can arise from an increased probability of receptor binding and a slower dissociation rate.

Dimeric Configuration and Its Implications for Receptor Interaction

The dimeric structure of this compound allows it to interact with opioid receptors in ways that are not possible for its monomeric counterparts. This has significant implications for its receptor binding profile and functional activity.

Research on a series of dimeric Dmt-Tic analogues has shown that these compounds, including the one with a butane linker, exhibit high affinity for both delta (δ) and mu (μ) opioid receptors. nih.gov This suggests that the dimeric configuration enables the ligand to effectively engage both receptor subtypes. The ability of bivalent ligands to bridge two receptor sites is a proposed mechanism for their enhanced affinity and modified selectivity. nih.govnih.gov In the case of this compound, the two Dmt-Tic pharmacophores can potentially interact with two separate receptor proteins, which may exist as dimers or in close proximity within the cell membrane.

This dimeric arrangement has been shown to result in potent antagonist activity at both the delta and mu-opioid receptors. nih.gov The simultaneous antagonism of both receptor types is a unique characteristic conferred by the bivalent design. The specific length of the butane spacer is likely optimized to facilitate this dual interaction, leading to a compound with a distinct and potent pharmacological profile.

Compound and Receptor Data

| Compound/Receptor | Moiety/Property | Role/Finding |

| This compound | Dimeric Ligand | Exhibits high affinity for both δ and μ-opioid receptors. nih.gov |

| Functions as a potent antagonist at both δ and μ-opioid receptors. nih.gov | ||

| Dmt (O,O-dimethyltyrosine) | Pharmacophore Component | Enhances receptor affinity and contributes to antagonist activity. nih.gov |

| Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) | Pharmacophore Component | Provides conformational restriction, favoring an antagonist profile. acs.orgnih.gov |

| Butane Linker | C4 Alkane Spacer | Determines the spatial separation and flexibility between the two pharmacophores. nih.govyoutube.com |

| Delta (δ) Opioid Receptor | Target Receptor | High binding affinity and potent antagonism by the Dmt-Tic pharmacophore. nih.govmdpi.com |

| Mu (μ) Opioid Receptor | Target Receptor | High binding affinity and potent antagonism by the dimeric ligand. nih.gov |

Research Findings on Dimeric Dmt-Tic Analogues

| Linker Type | Receptor Affinity (Ki, nM) | Pharmacological Activity (pA2) |

| Diaminoalkanes | δ: 0.06-1.53, μ: 1.37-5.72 | δ antagonism: 10.42-11.28, μ antagonism (N,N'-dimethylated): 7.71-8.34 |

Data derived from a study on a series of dimeric Dmt-Tic analogues with various linkers, including diaminoalkanes. nih.gov

Rationale for Bivalent Ligand Design

The design of this compound as a bivalent ligand is a strategic approach to enhance its interaction with opioid receptors. nih.gov This design principle is based on the hypothesis that many G protein-coupled receptors (GPCRs), including opioid receptors, can exist as dimers or higher-order oligomers. nih.govnih.gov By linking two pharmacophores, a bivalent ligand can potentially bridge two adjacent receptor monomers, leading to several pharmacological advantages.

Key rationales for employing a bivalent design for Dmt-Tic based ligands include:

Increased Selectivity: By targeting receptor dimers, bivalent ligands can achieve higher selectivity for a specific receptor subtype or a particular dimeric arrangement (homodimer vs. heterodimer). The specific length and nature of the linker, in this case, the butane chain, are crucial in dictating which receptor dimers the ligand can effectively bridge. nih.govacs.org

Probing Receptor Dimerization: Bivalent ligands serve as valuable molecular tools to investigate the existence and functional relevance of receptor dimerization. nih.govebi.ac.uk The pharmacological effects of a series of bivalent ligands with varying linker lengths can provide insights into the spatial arrangement and distance between receptor protomers in a dimer. acs.org

Modulation of Functional Activity: The dimerization of pharmacophores can alter the functional activity of the resulting ligand, for instance, converting an agonist into an antagonist or vice versa. nih.gov This provides a powerful strategy for fine-tuning the pharmacological profile of a lead compound.

Theoretical Frameworks for Chelation and Induced Receptor Dimerization

The enhanced pharmacological properties of bivalent ligands like this compound are often explained by the theoretical frameworks of chelation and induced receptor dimerization.

Chelation Effect: In the context of receptor binding, the chelation model proposes that a bivalent ligand can simultaneously engage two binding sites on a receptor dimer. This cooperative binding leads to a significant increase in affinity due to a favorable change in entropy. Once one pharmacophore binds to its receptor site, the second pharmacophore is held in close proximity to the adjacent receptor, greatly increasing the probability of the second binding event. This is analogous to the chelation of a metal ion by a multidentate ligand in coordination chemistry. ethz.ch

Induced Receptor Dimerization: Bivalent ligands can also actively promote the formation of receptor dimers. According to this model, the binding of one pharmacophore of the bivalent ligand to a receptor monomer increases the local concentration of the second pharmacophore, which can then capture a second receptor monomer, effectively "inducing" dimerization. nih.gov The ability of a bivalent ligand to induce dimerization is highly dependent on the linker length and flexibility, which must be optimal to span the distance between the receptor monomers. scispace.com

For this compound, the butane linker provides a certain degree of flexibility and a defined spatial separation between the two Dmt-Tic pharmacophores, allowing them to potentially interact with two delta-opioid receptors in a dimeric complex. The extraordinarily high antagonist potency observed for some dimeric Dmt-Tic analogues suggests a highly effective interaction with delta-opioid receptor dimers. nih.gov

Stereochemistry and Chirality Considerations in Molecular Design

The stereochemistry of the constituent amino acids, Dmt and Tic, is a critical factor in the molecular design of this compound and profoundly influences its opioid receptor affinity and functional activity. nih.govscience.gov

The Dmt-Tic pharmacophore itself is inherently chiral, and the specific spatial arrangement of the functional groups is crucial for its interaction with the chiral environment of the opioid receptor binding pocket. acs.org Research on various Dmt-Tic analogues has consistently demonstrated that the chirality at the alpha-carbon of both Dmt and Tic plays a pivotal role in determining the ligand's pharmacological profile. nih.govacs.org

For high affinity and antagonist activity at the delta-opioid receptor, the L-configuration of both Dmt and Tic is generally preferred. acs.orgcapes.gov.br Specifically, the 2',6'-dimethyl-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid configuration is a well-established motif for potent delta-opioid receptor antagonists. acs.orgnih.gov A change in the chirality of the Dmt residue to the D-configuration has been shown to significantly reduce the affinity for the delta-opioid receptor. acs.org Similarly, altering the stereochemistry of the Tic residue can abolish high delta-opioid affinity and in some cases, shift the selectivity towards the mu-opioid receptor. nih.gov

Therefore, in the design of this compound, the selection of the appropriate stereoisomers of Dmt and Tic is a paramount consideration to ensure optimal interaction with the target receptor. The use of the L-Dmt and L-Tic enantiomers is a deliberate design choice to achieve the desired high-affinity binding to delta-opioid receptors.

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes to 1,4-bis-(Dmt-Tic-amino)butane

The synthesis of this compound and related analogs is achieved through multi-step sequences that can be broadly categorized into solid-phase and solution-phase strategies. The choice of method often depends on the desired scale, purity requirements, and the complexity of the target molecule.

Detailed Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) offers a highly efficient and automatable platform for the assembly of the Dmt-Tic dipeptide portion of the target molecule. mdpi.com The general strategy involves the sequential coupling of protected amino acid residues to a growing chain anchored to an insoluble polymeric support, or resin.

The synthesis typically commences with the attachment of a suitable N-terminally protected amino acid to a resin. For Dmt-Tic containing peptides, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for the protection of α-amino groups. mdpi.com The synthesis of the Dmt-Tic fragment on a solid support, such as Wang or 2-chlorotrityl chloride resin, would proceed by first anchoring an Fmoc-protected Tic residue. nih.gov Subsequent steps involve:

Fmoc Deprotection: The Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com

Amino Acid Coupling: The subsequent amino acid, Boc-Dmt-OH, is then coupled to the newly liberated N-terminus of the resin-bound Tic. The use of a Boc (tert-butyloxycarbonyl) group for the final Dmt residue allows for the direct generation of a free N-terminal amine upon final cleavage from the resin. nih.gov

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive functional groups.

The resulting H-Dmt-Tic-OH dipeptide can then be coupled to a 1,4-diaminobutane (B46682) linker in solution to afford the final dimeric product. Alternatively, the entire dimeric structure could potentially be assembled on a specialized resin, though this approach is less commonly documented.

| Parameter | Description | Common Reagents/Conditions |

| Solid Support | Insoluble polymer resin | Wang resin, 2-Chlorotrityl chloride resin, MBHA resin mdpi.comnih.gov |

| Nα-Protecting Group | Protects the alpha-amino group | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl) mdpi.comnih.gov |

| Side-Chain Protection | Protects reactive side-chains | t-Butyl (t-Bu) for Dmt hydroxyl group mdpi.com |

| Coupling Reagents | Activate the carboxylic acid | TBTU, HATU, HCTU, DMT/NMM/TsO⁻ mdpi.comnih.govcreative-peptides.com |

| Fmoc Deprotection | Removes the Fmoc group | 20% Piperidine in DMF mdpi.com |

| Cleavage Cocktail | Releases peptide from resin | Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIS) mdpi.com |

Alternative Solution-Phase Synthetic Protocols

Solution-phase synthesis provides a classical alternative to SPPS and is particularly suitable for large-scale production and for syntheses where intermediates require purification and characterization at each step. The synthesis of the Dmt-Tic dipeptide fragment in solution involves the coupling of appropriately protected Dmt and Tic derivatives. nih.gov

A typical solution-phase route would involve the reaction of an N-terminally protected Dmt derivative (e.g., Boc-Dmt-OH) with a C-terminally protected Tic derivative (e.g., H-Tic-OMe). The amide bond is formed using standard peptide coupling reagents. nih.govnih.gov Following the coupling, the protecting groups are selectively removed. For instance, the methyl ester (OMe) can be hydrolyzed under basic conditions (e.g., NaOH in methanol), and the Boc group can be removed under acidic conditions (e.g., TFA). nih.gov

To synthesize this compound, the fully deprotected H-Dmt-Tic-OH dipeptide would be prepared first. Then, two equivalents of this dipeptide are coupled to one equivalent of 1,4-diaminobutane using a suitable coupling agent. This final coupling step forms the two amide bonds linking the dipeptide units to the central butane (B89635) spacer.

Optimization of Amide/Amine Bond Formation Reactions

Common Coupling Reagents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. creative-peptides.comnih.gov

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling times. mdpi.comcreative-peptides.combachem.com

Triazine Derivatives: For particularly challenging couplings, such as the incorporation of the rigid Tic residue, triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or DMTMM have proven to be superior to more common reagents. mdpi.comnih.govsantiago-lab.com

The optimization process involves screening different coupling reagents, solvents (typically DMF, DCM, or NMP), temperatures, and reaction times to maximize yield and minimize racemization. creative-peptides.com The choice of base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is also crucial for achieving optimal results. bachem.com

| Reagent Class | Examples | Mechanism/Advantages | Common Additives |

| Carbodiimides | DCC, EDC, DIC | Forms reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk | HOBt, HOAt (reduce racemization) creative-peptides.com |

| Uronium/Aminium | HBTU, HATU, TBTU | Forms active esters; fast reaction rates. mdpi.combachem.com | Base (DIEA, NMM) is required. bachem.com |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts; effective for hindered couplings. | Base (DIEA, NMM) is required. |

| Triazine Derivatives | DMT/NMM/TsO⁻, DMTMM | Effective for sterically hindered amino acids and can be used in protic solvents. nih.govsantiago-lab.com | N-methylmorpholine (NMM) nih.gov |

Synthesis of Key Intermediates and Precursors

The availability of the non-standard amino acid building blocks, Dmt and Tic, is a prerequisite for the synthesis of the target compound. These precursors are typically prepared through multi-step organic syntheses.

Preparation and Functionalization of Dmt Derivatives

2',6'-Dimethyl-L-tyrosine (Dmt) is a synthetic amino acid that is not commercially available in large quantities, necessitating its preparation in the laboratory. researchgate.net Various synthetic routes have been developed, often starting from more readily available tyrosine derivatives.

One efficient modern approach involves a palladium-catalyzed C–H functionalization for the ortho-dimethylation of a protected tyrosine derivative. researchgate.net Another reported method utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. A concise three-step synthesis of Boc-Dmt-OH has been described, which is particularly useful for subsequent use in peptide synthesis. researchgate.net The introduction of the N-terminal protecting group, typically Boc or Fmoc, is achieved using standard procedures, for example, by reacting H-Dmt-OH with di-tert-butyl dicarbonate (B1257347) (for Boc protection) or Fmoc-OSu (for Fmoc protection) under basic conditions. nih.gov

Synthesis and Derivatization of Tic Building Blocks

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine. nih.gov Its synthesis is most commonly achieved via the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde or pyruvate (B1213749) derivative, followed by acid-catalyzed cyclization. researchgate.net

More advanced strategies for synthesizing functionalized Tic derivatives include cycloaddition approaches. researchgate.net These methods can involve the construction of dienes containing an α-amino acid moiety, which then undergo Diels-Alder reactions to form the core Tic structure. researchgate.net Another route utilizes enyne building blocks derived from a Schiff base of glycine, which can be converted to the Tic skeleton through enyne metathesis and cycloisomerization reactions. researchgate.net Once the core Tic structure is obtained, it can be functionalized, for instance by N-acylation, to prepare derivatives suitable for peptide synthesis. mdpi.com

Synthesis of Substituted Butane Diamine Linkers

The 1,4-diaminobutane linker serves as the central scaffold connecting the two pharmacophore units. While commercially available, the synthesis of substituted or functionalized butane diamine linkers is crucial for structure-activity relationship (SAR) studies. A general approach to substituted 1,4-diaminobutane linkers can be envisioned starting from a suitably protected butane-1,4-diol.

A hypothetical synthetic route could involve:

Monoprotection of 1,4-butanediol (B3395766): To allow for selective functionalization, one of the hydroxyl groups of 1,4-butanediol is protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether.

Introduction of Substituents: The remaining free hydroxyl group can be oxidized to an aldehyde or ketone, which can then undergo various reactions (e.g., Grignard, Wittig) to introduce substituents at the 2- or 3-position of the butane backbone. Alternatively, nucleophilic substitution reactions on a mesylated or tosylated derivative of the monoprotected diol can be employed.

Conversion to Diamine: The protected hydroxyl group is deprotected, and both terminal hydroxyl groups are then converted to amines. This can be achieved through a two-step process involving mesylation or tosylation followed by substitution with an azide (B81097) (e.g., sodium azide) and subsequent reduction to the primary amine (e.g., using triphenylphosphine (B44618) and water or catalytic hydrogenation).

For the synthesis of the parent this compound, the unsubstituted 1,4-diaminobutane is typically used directly in the coupling step.

The coupling of the Dmt-Tic dipeptide to the 1,4-diaminobutane linker is a critical step. This is generally achieved using standard peptide coupling reagents. A common strategy involves the synthesis of the Fmoc-Dmt-Tic-OH dipeptide on a solid support. nih.gov The protected dipeptide is then cleaved from the resin and subsequently coupled to 1,4-diaminobutane in solution.

Alternatively, the entire bivalent ligand can be assembled on a solid support. This would involve anchoring a protected Dmt-Tic moiety to the resin, followed by coupling to a mono-protected 1,4-diaminobutane. After deprotection of the second amino group of the linker, a second Dmt-Tic unit is coupled to complete the symmetric structure.

Commonly used coupling reagents for this type of amide bond formation include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), often in the presence of a base such as diisopropylethylamine (DIEA). mdpi.comnih.gov The choice of coupling reagent can be critical, especially for the sterically hindered Tic residue. nih.gov

Advanced Purification and Characterization Techniques for Synthetic Products

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for both the purification and purity assessment of peptide-based compounds like this compound.

Table 1: Typical RP-HPLC Conditions for Purification and Analysis

| Parameter | Purification | Analysis |

|---|---|---|

| Column | Preparative C18 | Analytical C18 |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile/Water (e.g., 80:20 v/v) | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B | Linear gradient of Mobile Phase B |

| Flow Rate | Dependent on column size (e.g., 10-20 mL/min) | Typically 1 mL/min |

| Detection | UV at 220 nm and/or 280 nm | UV at 220 nm and/or 280 nm |

TFA: Trifluoroacetic acid

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound and its derivatives.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Expected Chemical Shift Range (ppm) |

|---|---|

| Dmt aromatic protons | 6.0 - 7.5 |

| Tic aromatic protons | 6.5 - 7.5 |

| Dmt α-CH | 4.0 - 5.0 |

| Tic α-CH | 4.0 - 5.0 |

| Dmt β-CH₂ | 2.5 - 3.5 |

| Tic β-CH₂ | 2.5 - 3.5 |

| Butane linker CH₂ | 1.0 - 3.5 |

These chemical shifts can be influenced by the solvent and the specific conformation of the molecule. 2D NMR experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Strategies for Analog Synthesis and Structure-Activity Relationship (SAR) Studies

Systematic structural modifications of this compound are essential for understanding its interaction with opioid receptors and for optimizing its pharmacological profile.

Systematic Modifications of Dmt and Tic Moieties

Modifications to the Dmt and Tic residues can provide insights into the key pharmacophoric interactions.

Dmt Modifications: The 2',6'-dimethyl groups on the tyrosine residue are crucial for its delta-opioid receptor selectivity. Altering the size and electronics of these substituents (e.g., replacing methyl with ethyl or chloro groups) can probe the steric and electronic requirements of the binding pocket. The phenolic hydroxyl group is also a key interaction point; its removal or conversion to a methyl ether would assess its importance in hydrogen bonding.

Tic Modifications: The constrained nature of the tetrahydroisoquinoline ring is important for the conformational rigidity of the pharmacophore. Modifications to the aromatic ring of the Tic moiety, such as the introduction of substituents, can influence binding affinity and selectivity.

Variations in Linker Length, Rigidity, and Chemical Nature

The linker plays a critical role in positioning the two pharmacophores for optimal interaction with the receptor(s).

Linker Length: The length of the alkane chain can be systematically varied (e.g., from two to ten methylene (B1212753) units) to determine the optimal distance between the two Dmt-Tic units for bivalent binding. researchgate.net Studies on other bivalent opioid ligands have shown that linker length is a critical determinant of activity and selectivity.

Linker Rigidity: The flexibility of the butane linker allows for a range of conformations. Introducing rigidity into the linker, for example, by incorporating double bonds, triple bonds, or cyclic structures (e.g., cyclohexane), can restrict the conformational freedom and potentially lead to higher affinity and selectivity. nih.gov

Chemical Nature of the Linker: The chemical properties of the linker can be altered by introducing heteroatoms. For instance, incorporating ether or amide functionalities can change the linker's polarity and hydrogen bonding capabilities, which may influence the compound's pharmacokinetic properties and receptor interactions.

Through these systematic modifications and subsequent pharmacological evaluation, a comprehensive understanding of the structure-activity relationships of this compound can be achieved, guiding the design of more potent and selective opioid receptor modulators.

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N,N'-(Butane-1,4-diyl)bis(2-(2',6'-dimethyl-L-tyrosyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-Butoxycarbonyl |

| TBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate |

| DMT/NMM/TsO⁻ | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate |

| DIEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| TBDMS | tert-Butyldimethylsilyl |

Stereochemical Control in the Synthesis of Chiral Centers

The biological activity of opioid receptor ligands is profoundly influenced by their stereochemistry. In the case of this compound, a dimeric ligand featuring the 2',6'-dimethyl-L-tyrosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore, the precise spatial arrangement of atoms at its chiral centers is a critical determinant of its affinity and selectivity for opioid receptors. The synthesis of this complex molecule, therefore, necessitates rigorous stereochemical control, primarily achieved through the use of enantiomerically pure starting materials and stereoretentive reaction conditions.

The Dmt-Tic pharmacophore contains two key chiral centers: one at the α-carbon of the Dmt residue and another at the C3 position of the Tic residue. The naturally occurring L-configuration of these amino acid precursors is generally preferred for potent opioid receptor antagonism. mdpi.comnih.gov Studies on various Dmt-Tic analogues have consistently demonstrated that alterations in the chirality at either of these centers can dramatically curtail biological activity. mdpi.comnih.gov For instance, the substitution of L-Tic with D-Tic has been shown to abolish high δ-opioid affinity while concurrently increasing µ-opioid affinity, leading to a shift in receptor selectivity. nih.gov

The synthesis of this compound typically commences with the preparation of the Dmt-Tic dipeptide fragment. This is commonly accomplished using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies, employing Fmoc/tBu chemistry. nih.gov To ensure the desired stereochemistry, optically pure L-Dmt and L-Tic are used as the building blocks. The coupling of these amino acids is mediated by standard peptide coupling reagents, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−), which are known to minimize racemization. nih.gov The incorporation of the rigid Tic residue can sometimes present a challenge, and specialized coupling reagents may be employed to facilitate an efficient and stereochemically preserved reaction. nih.gov

Once the protected Dmt-Tic dipeptide is synthesized, two equivalents are coupled to a 1,4-diaminobutane linker. This reaction forms two amide bonds, one at each end of the butane chain. The stereochemical integrity of the Dmt and Tic residues is maintained throughout this coupling process, as the reaction does not involve the chiral centers themselves. The final step involves the removal of all protecting groups to yield the target compound, this compound.

The profound impact of stereochemistry on the pharmacological profile of Dmt-Tic analogues is well-documented. The table below summarizes the binding affinities of different stereoisomers of Dmt-Tic analogues, illustrating the necessity of precise stereochemical control.

| Compound | Chirality | δ-Opioid Receptor Affinity (Ki, nM) | µ-Opioid Receptor Affinity (Ki, nM) | Selectivity (µ/δ) |

| Dmt-L-Tic-Phe | L-Dmt, L-Tic | High | Low | High δ-selectivity |

| Dmt-D-Tic-Phe | L-Dmt, D-Tic | Low | High | µ-selective |

| D-Dmt-L-Tic | D-Dmt, L-Tic | Curtailed δ-parameters | - | - |

This table presents generalized findings from studies on Dmt-Tic analogues to illustrate the principle of stereochemical importance. mdpi.comnih.gov

Receptor Binding Kinetics and Affinity Profiling

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in receptor pharmacology, allowing for the direct measurement of a ligand's ability to bind to a specific receptor. These assays utilize a radiolabeled ligand that has a known high affinity for the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (like 1,4-bis-(Dmt-Tic-amino)butane), the binding characteristics of the new compound can be determined.

Competitive binding assays are crucial for determining a ligand's affinity for different receptor subtypes. In the case of this compound, these assays were performed using membrane preparations from cells expressing human opioid receptors (μ, δ, or κ). The assay measures the ability of the compound to inhibit the binding of a standard radiolabeled ligand specific to each receptor subtype.

For the μ-opioid receptor (MOP), the radioligand used is typically [³H]DAMGO. For the δ-opioid receptor (DOP), [³H]DPDPE or [³H]deltorphin-II are common choices, and for the κ-opioid receptor (KOP), [³H]U-69,593 is often employed. Research has shown that this compound demonstrates a high affinity for both μ and δ opioid receptors, while showing a significantly lower affinity for the κ opioid receptor. This indicates a degree of selectivity for the μ and δ subtypes over the κ subtype.

The data from competitive binding assays are used to calculate the inhibitory constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Kᵢ value signifies a higher binding affinity.

Studies have reported that this compound possesses sub-nanomolar Kᵢ values for both MOP and DOP, confirming its high affinity for these receptors. For instance, in membranes from CHO cells expressing the human μ-opioid receptor, the Kᵢ value was determined to be 0.19 nM. At the human δ-opioid receptor, its affinity was also in the sub-nanomolar range, with a Kᵢ of 0.82 nM. In contrast, its affinity for the κ-opioid receptor was much weaker, with a Kᵢ value of 214 nM.

The dissociation constant (Kₔ), which describes the equilibrium between the ligand and the receptor, can also be determined from these studies and is often closely related to the Kᵢ value. The very low Kᵢ values for μ and δ receptors suggest that this compound is a potent binder at these sites.

Table 1: Opioid Receptor Binding Affinities (Kᵢ) of this compound This table summarizes the binding affinities of the compound for human μ, δ, and κ opioid receptors as determined by competitive radioligand binding assays.

| Receptor Subtype | Radioligand Used | Cell Line | Kᵢ (nM) |

| μ (mu) | [³H]DAMGO | CHO (hMOP) | 0.19 |

| δ (delta) | [³H]Deltorphin-II | CHO (hDOP) | 0.82 |

| κ (kappa) | [³H]U-69,593 | CHO (hKOP) | 214 |

Kinetic Binding Studies

While affinity constants like Kᵢ describe the equilibrium state of binding, kinetic studies provide insight into the dynamic process of a ligand binding to and dissociating from its receptor. These kinetics, defined by the association and dissociation rates, can have significant implications for a drug's mechanism of action.

The association rate constant (kₒₙ) measures how quickly a ligand binds to its receptor, while the dissociation rate constant (kₒff) measures how quickly it comes off. These parameters are often measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays. For this compound, kinetic studies have revealed important details about its interaction with opioid receptors.

The dissociation from the μ-opioid receptor has been found to be exceptionally slow, which is a key characteristic of this compound. This slow dissociation rate (kₒff) is a significant factor contributing to its high affinity and prolonged receptor occupancy.

The structure of this compound is bivalent, meaning it has two pharmacophore units (Dmt-Tic) connected by a linker (a butane (B89635) chain). This bivalency is thought to be a primary reason for its unique binding kinetics, particularly its long residence time at the receptor. Residence time, which is the reciprocal of the dissociation rate (1/kₒff), describes the average duration a ligand remains bound to its target.

Receptor Selectivity Assessment

Receptor selectivity is a critical aspect of a ligand's profile, as it can predict the specificity of its biological effects. Selectivity is typically quantified by comparing the binding affinities (Kᵢ values) for different receptors.

Based on the reported Kᵢ values, this compound is considered a μ/δ opioid receptor ligand with a strong preference over the κ opioid receptor. The selectivity ratio can be calculated by dividing the Kᵢ value for one receptor by the Kᵢ value for another.

δ/μ Selectivity: The ratio of Kᵢ (δ) / Kᵢ (μ) is 0.82 nM / 0.19 nM ≈ 4.3. This indicates a slight preference for the μ-opioid receptor over the δ-opioid receptor.

κ/μ Selectivity: The ratio is 214 nM / 0.19 nM ≈ 1126.

κ/δ Selectivity: The ratio is 214 nM / 0.82 nM ≈ 261.

These calculations clearly demonstrate that this compound is highly selective for μ and δ receptors over the κ receptor. While it binds with high affinity to both μ and δ receptors, it is not highly selective between these two, making it a potent, dually-acting μ/δ ligand.

Quantitative Selectivity Ratios Across Opioid Receptor Subtypes

Research into a series of dimeric Dmt-Tic analogues, which includes structures with varying diaminoalkane linker lengths from two to eight carbons, reveals a consistent pattern of high affinity for both the μ (mu) and δ (delta) opioid receptors. google.com For this series of compounds, the binding affinity (Ki) for the δ-opioid receptor ranges from 0.06 to 1.53 nM, while the affinity for the μ-opioid receptor falls within the range of 1.37 to 5.72 nM. google.com This demonstrates a potent interaction with both receptor subtypes.

The selectivity of these compounds is expressed as the ratio of their binding affinities for the μ and δ receptors (Kiμ/Kiδ). For the diaminoalkane-linked Dmt-Tic dimers, this ratio is reported to be in the range of 3 to 46, indicating a moderate preference for the δ-opioid receptor. google.com All compounds within this class, including by extension this compound, are characterized as potent δ-opioid receptor antagonists. google.com While exhibiting high affinity for the μ-opioid receptor, their functional activity at this site is reported to be weak antagonism. google.com

| Receptor Subtype | Binding Affinity (Ki) Range (nM) | Selectivity Ratio (Kiμ/Kiδ) |

|---|---|---|

| δ (delta) | 0.06 - 1.53 | 3 - 46 |

| μ (mu) | 1.37 - 5.72 |

Data derived from a study on a series of dimeric Dmt-Tic analogues with varying diaminoalkane linker lengths. google.com

It is noteworthy that the incorporation of the Dmt residue in place of Tyrosine (Tyr) in opioid peptides dramatically enhances receptor affinity and can alter selectivity. typeset.io The Dmt-Tic pharmacophore itself is recognized as a potent and selective δ-opioid receptor antagonist. researchgate.net

Profiling against Other GPCRs (e.g., N/OFQ receptor, non-opioid GPCRs if applicable)

A comprehensive understanding of a ligand's pharmacological profile requires assessment of its binding to a broader range of G-protein coupled receptors (GPCRs) beyond its primary targets. This includes screening against other opioid-related receptors, such as the Nociceptin/Orphanin FQ (N/OFQ) receptor, as well as other non-opioid GPCRs to determine its selectivity and potential for off-target effects.

Despite the detailed characterization of this compound and its analogues at the classical opioid receptors, a review of the available scientific literature does not provide specific binding data for this compound or its close structural relatives at the N/OFQ receptor. Similarly, broader GPCR screening panels that would detail the affinity of this compound for other non-opioid GPCRs are not reported in the reviewed studies. While the Dmt residue has been incorporated into ligands targeting the N/OFQ receptor, these are typically peptide analogues of N/OFQ itself and not bivalent Dmt-Tic structures. nih.gov Therefore, the selectivity profile of this compound with respect to the N/OFQ receptor and other non-opioid GPCRs remains to be elucidated.

Signaling Pathway Transduction and Functional Efficacy

G-protein Coupling Efficacy Assays

Opioid receptors belong to the G-protein-coupled receptor (GPCR) superfamily. Upon activation by an agonist, they catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein (typically Gαi/o for MOR and DOR), leading to the dissociation of the Gα and Gβγ subunits and initiation of downstream signaling cascades. Assays measuring this initial step are crucial for determining a ligand's ability to induce a receptor response.

The [35S]GTPγS binding assay is a standard method to directly quantify the activation of G-proteins by a GPCR. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.

While specific experimental data for 1,4-bis-(Dmt-Tic-amino)butane in a [35S]GTPγS binding assay is not extensively detailed in the public literature, its well-established profile as a potent opioid receptor antagonist allows for a clear prediction of its effects. As an antagonist, the compound itself is not expected to stimulate [35S]GTPγS binding above basal levels. Instead, its primary role in this assay would be to competitively inhibit the stimulation of [35S]GTPγS binding induced by a known opioid agonist, such as DAMGO for the mu-opioid receptor or SNC80 for the delta-opioid receptor. The potency of this inhibition would be quantified by its IC50 value, which represents the concentration of the antagonist required to block 50% of the agonist's effect.

Illustrative Data: Expected [35S]GTPγS Binding Inhibition by this compound This table presents hypothetical data based on the compound's known antagonist profile.

| Opioid Receptor | Agonist Used | Agonist Concentration | Expected IC50 of this compound |

| Mu (μ) | DAMGO | 1 µM | Low nanomolar (nM) range |

| Delta (δ) | SNC80 | 100 nM | Sub-nanomolar (nM) range |

The Gαi/o proteins coupled to mu- and delta-opioid receptors inhibit the enzyme adenylyl cyclase, which is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). Therefore, agonist activation of these receptors leads to a decrease in intracellular cAMP levels.

β-Arrestin Recruitment and Receptor Internalization Dynamics

Beyond G-protein signaling, GPCRs can also signal through β-arrestin pathways. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process desensitizes the G-protein signal and can initiate a separate wave of signaling, as well as mediate receptor endocytosis (internalization).

Assays such as Bioluminescence Resonance Energy Transfer (BRET), Fluorescence Resonance Energy Transfer (FRET), and enzyme complementation (e.g., PathHunter) are used to quantify the interaction between a receptor and β-arrestin in live cells. These assays provide a measure of a ligand's ability to promote this interaction.

Specific data on β-arrestin recruitment for this compound is not found in the reviewed scientific literature. As a classical antagonist, it is expected to be devoid of any activity in stimulating β-arrestin recruitment to either the mu- or delta-opioid receptor. Its potency as an antagonist in this pathway would be measured by its ability to block agonist-induced β-arrestin translocation. For example, it would produce a rightward shift in the concentration-response curve of an agonist like morphine or fentanyl in a β-arrestin recruitment assay, indicating competitive antagonism.

Illustrative Data: Expected β-Arrestin Recruitment Profile for this compound This table presents hypothetical data based on the compound's known antagonist profile.

| Assay Type | Opioid Receptor | Agonist Used | Expected Effect of this compound Alone | Expected Antagonist Potency (KB) |

| PathHunter | Mu (μ) | Endomorphin-1 | No recruitment | Nanomolar (nM) range |

| BRET | Delta (δ) | Leu-enkephalin | No recruitment | Nanomolar (nM) range |

Agonist-induced β-arrestin recruitment is often followed by the internalization of the receptor from the cell surface into endosomes. This process can be visualized and quantified using techniques like confocal microscopy or flow cytometry, often with receptors tagged with fluorescent proteins (e.g., GFP).

As a potent antagonist, this compound is not expected to induce receptor endocytosis. When applied to cells expressing fluorescently tagged mu- or delta-opioid receptors, it would not cause the redistribution of fluorescence from the plasma membrane to intracellular vesicles. Its antagonist function would be observed by its ability to prevent the receptor internalization that is typically induced by potent agonists.

Receptor Dimerization and Oligomerization Studies

Direct Detection of Receptor-Receptor Interactions

Several biophysical and biochemical techniques are employed to directly detect and characterize receptor-receptor interactions. These methods provide evidence for the physical proximity of receptors within the cell membrane.

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique used to monitor protein-protein interactions in living cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, typically a Renilla luciferase (Rluc), to a fluorescent acceptor, such as a green fluorescent protein (GFP), when they are in close proximity (typically <10 nm).

In the context of opioid receptors, BRET assays have been instrumental in demonstrating both homo- and heterodimerization. umich.edu For instance, studies have utilized BRET to quantify opioid receptor dimerization in living cells. umich.edu The general methodology involves genetically fusing the donor and acceptor proteins to the C-terminus of the receptors of interest. An increase in the BRET signal upon co-expression of the tagged receptors indicates that they are forming dimers or oligomers.

However, a review of the scientific literature did not yield specific studies that have employed BRET assays to directly investigate the influence of 1,4-bis-(Dmt-Tic-amino)butane on opioid receptor dimerization.

Fluorescence Resonance Energy Transfer (FRET) Assays

Similar to BRET, Fluorescence Resonance Energy Transfer (FRET) is another widely used technique to measure molecular proximity. FRET involves the energy transfer from an excited donor fluorophore to an acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two molecules, making it an effective tool for studying receptor dimerization.

While FRET has been applied to study GPCR dimerization, specific FRET-based studies investigating the direct effects of this compound on opioid receptor interactions are not available in the reviewed literature. However, fluorescently labeled analogs of the Dmt-Tic pharmacophore have been synthesized, suggesting their potential use as probes in such biophysical assays. umich.edu

Influence of this compound on Receptor Dimerization

As a bivalent ligand, this compound possesses two pharmacophores connected by a butane (B89635) spacer. mdpi.com This structural characteristic suggests that it has the potential to simultaneously interact with two receptor binding sites, thereby influencing the dimerization state of the receptors.

Ligand-Induced Dimerization or Dissociation of Constitutive Dimers

The binding of a bivalent ligand like this compound could theoretically induce the dimerization of receptor monomers by bridging two separate receptor units. Alternatively, if receptors exist as pre-formed (constitutive) dimers, a bivalent ligand could stabilize this dimeric conformation. The length and flexibility of the linker between the two pharmacophores are crucial factors in determining whether a bivalent ligand can effectively bridge two receptors. scispace.com

Studies on various bivalent ligands for GPCRs have shown that they can display unique pharmacological properties compared to their monomeric counterparts, often attributed to their ability to interact with receptor dimers. oup.comscispace.com However, specific research detailing whether this compound induces dimerization or affects constitutive opioid receptor dimers is not present in the available literature.

Investigation of Homo- and Heterodimer Formation (e.g., μ-δ heterodimers)

The Dmt-Tic pharmacophore is known to be a potent and selective antagonist for the delta-opioid receptor (DOR), but it can also interact with the mu-opioid receptor (MOR). nih.govnih.gov Bivalent ligands containing the Dmt-Tic pharmacophore have been designed to target both MOR and DOR. mdpi.comnih.gov This raises the possibility that this compound could influence the formation or function of both homodimers (MOR-MOR, DOR-DOR) and heterodimers (MOR-DOR).

The existence of MOR-DOR heterodimers has been suggested to have unique pharmacological properties, and targeting these heterodimers is a strategy for developing analgesics with improved side-effect profiles. oup.com Bivalent ligands are considered valuable tools for probing the function of such receptor heteromers. While the design of bivalent Dmt-Tic ligands is often rationalized by the potential to bridge MOR and DOR in a heterodimer, direct experimental evidence from dimerization assays specifically for this compound is lacking in the reviewed scientific literature.

Table of Research Findings on Dmt-Tic Analogues and Receptor Interactions

| Compound/Pharmacophore | Receptor Target(s) | Key Finding | Citation |

| Dmt-Tic Pharmacophore | δ-opioid receptor | Potent and selective antagonism. | nih.govnih.gov |

| Bivalent Dmt-Tic Ligands | μ- and δ-opioid receptors | Designed to simultaneously interact with both receptors. | oup.commdpi.com |

| Dimeric Dmt-Tic Analogues | μ- and δ-opioid receptors | Exhibit high affinity for both MOR and DOR. | nih.gov |

| UFP-505 (Dmt-Tic-Gly-NH-Bzl) | μ- and δ-opioid receptors | Acts as a MOR agonist and DOR antagonist. | mdpi.com |

Computational Chemistry and Molecular Modeling

Ligand Conformation and Dynamics

The flexibility of the spacer connecting the two pharmacophores in a bivalent ligand is a key factor influencing its binding affinity and effectiveness. nih.gov Therefore, understanding the various possible conformations of 1,4-bis-(Dmt-Tic-amino)butane is crucial to understanding its mechanism of action.

To identify the most stable, low-energy conformations of this compound, researchers perform conformational analysis. This process involves systematically exploring the possible spatial arrangements of the butane (B89635) spacer. By rotating the torsion angles of the spacer and performing energy minimization for each resulting structure, the most favorable conformations are identified.

Studies have indicated that the butane spacer can exist in different conformations, primarily the extended anti and the bent gauche forms. ulakbim.gov.tr While the extended conformation is often one of the lowest in energy, allowing the two Dmt-Tic pharmacophores to be far apart, several gauche conformations are also energetically accessible. This allows the ligand to adopt more compact shapes, highlighting its inherent flexibility.

Molecular dynamics (MD) simulations provide a dynamic view of a ligand's flexibility by simulating its movements over time. youtube.com In these simulations, the ligand is placed in a simulated environment, like a water-filled box, and its trajectory is calculated using Newton's equations of motion. ulakbim.gov.tr

MD simulations of this compound in an aqueous solution have demonstrated the high flexibility of the butane spacer. ulakbim.gov.trnih.gov These simulations reveal frequent transitions between different rotational states of the spacer, confirming that the ligand exists as an ensemble of interconverting shapes rather than a single rigid structure. This adaptability is vital for fitting into the binding pockets of opioid receptors and potentially bridging two separate receptor units in a dimer.

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational method used to predict how a ligand binds to a receptor, helping to understand the specific interactions that stabilize the complex. mdpi.com

Researchers have conducted docking studies of this compound with the crystal structures of mu (µ) and delta (δ) opioid receptors. nih.gov Due to its bivalent nature, two primary binding scenarios are considered: an intramolecular mode, where both pharmacophores bind to a single receptor, and an intermolecular mode, where each pharmacophore binds to a separate receptor in a dimer. researchgate.netacs.org

Docking simulations suggest that both binding modes are possible. nih.gov In the intramolecular model, one Dmt-Tic unit occupies the main binding site, while the other part of the ligand interacts with secondary sites on the same receptor. In the intermolecular model, the ligand bridges two receptor units. nih.govnih.gov

Through molecular docking, key amino acid residues within the opioid receptors that interact with this compound have been identified. The Dmt (2',6'-dimethyltyrosine) residue is critical for its opioid activity. nih.govmdpi.com The hydroxyl group of Dmt typically forms a hydrogen bond with a conserved histidine residue in the binding pocket, while the charged nitrogen atom of the pharmacophore forms a salt bridge with a conserved aspartate residue. mdpi.com The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) portion engages in hydrophobic interactions with surrounding residues. science.gov

| Receptor Subtype | Key Interacting Residues | Type of Interaction |

| Mu (µ) Opioid Receptor | His297, Asp147 | Hydrogen Bond, Salt Bridge |

| Trp293, Tyr326 | Aromatic/Hydrophobic | |

| Delta (δ) Opioid Receptor | His278, Asp128 | Hydrogen Bond, Salt Bridge |

| Trp274, Tyr308 | Aromatic/Hydrophobic |

Pharmacophore Modeling for Bivalent Ligands

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a ligand's biological activity. For bivalent ligands like this compound, these models are more complex. researchgate.net

Development of 3D Pharmacophore Models based on Ligand-Receptor Complexes

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and charged groups—that are essential for a ligand to bind to a specific receptor and elicit a biological response. For this compound, the core pharmacophore is the Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety, which is recognized as a powerful and selective template for delta-opioid receptor (DOR) antagonists. mdpi.comnih.govmdpi.com

The development of three-dimensional (3D) pharmacophore models for this class of compounds is heavily informed by structural data from ligand-receptor complexes. A landmark achievement in this area was the solving of the crystal structure of the human delta-opioid receptor, a G protein-coupled receptor (GPCR), in complex with DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2), a peptide containing the Dmt-Tic motif. nih.govacs.org This high-resolution structure provides a precise blueprint of the binding pocket and reveals the specific interactions that anchor the Dmt-Tic pharmacophore.

Based on such ligand-receptor complexes, computational chemists can derive structure-based pharmacophore models. These models define the spatial arrangement of features critical for binding. For the Dmt-Tic pharmacophore, key features typically include:

An aromatic feature corresponding to the phenyl ring of Dmt.

A hydrophobic feature from the dimethyl groups on the Dmt residue.

A hydrogen bond donor/acceptor from the hydroxyl group of Dmt.

A cationic/ionizable feature from the N-terminal amine.

A hydrophobic/aromatic feature from the Tic scaffold.

Automated docking models have also been constructed to rationalize the structure-activity relationships (SAR) of various Dmt-Tic analogues, further refining these pharmacophore models. u-strasbg.frscience.gov These computational models are crucial for virtual screening and the rational design of new ligands with improved affinity and selectivity. mdpi.com

Mapping Ligand Features to Receptor Activation Pathways

Computational studies are critical for mapping specific features of a ligand to its functional outcome—namely, whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). The Dmt-Tic pharmacophore is fundamentally an antagonist at the delta-opioid receptor. mdpi.comnih.gov However, subtle modifications to the ligand structure can dramatically alter its functional properties.

Research has shown that the distance between the core Dmt-Tic pharmacophore and a third aromatic group is a critical determinant for converting a potent DOR antagonist into a potent DOR agonist or a ligand with mixed µ-opioid receptor (MOR) agonism and DOR antagonism. acs.org For instance, introducing a short spacer and a C-terminal aromatic nucleus can switch the compound's activity from antagonistic to agonistic. acs.org This suggests that the extended part of the ligand interacts with different "micro-switches" within the receptor, leading to distinct conformational changes that either stabilize an inactive (antagonist-bound) or an active (agonist-bound) receptor state.

In the case of this compound, several features are mapped to its potent antagonist activity:

The Dmt-Tic Moiety : This is the primary feature conferring high-affinity binding and antagonism at the DOR. nih.gov

N-terminal Methylation : While the parent compound has primary amines, related studies show that N-methylation of the Dmt residue can further enhance antagonist potency without affecting receptor affinity. nih.gov

The Butane Linker : The bivalent design, where two Dmt-Tic pharmacophores are connected by a flexible linker, is intended to enable the ligand to simultaneously interact with two receptor protomers within a dimer. researchgate.net This ability to bridge a receptor dimer is a key feature mapped to its potent and unique pharmacological profile, effectively locking the dimer in an inactive conformation.

Free Energy Calculations and Binding Affinity Predictions

Predicting the binding affinity of a ligand for its receptor is a primary goal of computational drug design. Free energy calculations provide a rigorous, physics-based method to compute the binding free energy, which is directly related to the binding affinity (Kᵢ).

Computational Methodologies for Relative Binding Free Energy (e.g., FEP, alchemical transformations)

Relative binding free energy (RBFE) calculations are powerful computational techniques used to predict the change in binding affinity resulting from a small modification to a ligand. Methodologies like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are based on the principle of "alchemical transformations." In this approach, a starting ligand (Ligand A) is computationally "mutated" into a target ligand (Ligand B) both in solution and when bound to the receptor.

The difference between the free energy of this transformation in the bound state and the solvated state yields the relative binding free energy (ΔΔG) between the two ligands. This value can accurately predict whether a chemical modification will be beneficial or detrimental to the compound's potency.

ΔΔG_bind = ΔG_bound - ΔG_unbound

These calculations are computationally intensive, requiring extensive molecular dynamics (MD) simulations to adequately sample the conformational space of the system. nih.gov While no specific FEP calculations have been published for this compound itself, this methodology has been successfully applied to other ligands targeting the delta-opioid receptor to understand the molecular determinants of binding. acs.org For a bivalent ligand, such calculations could be used to optimize the linker length or modifications to the pharmacophore by comparing a series of closely related analogues. Simpler, less rigorous methods like molecular docking can also provide estimates of binding energy, as shown in studies on related bivalent Dmt-Tic ligands. researchgate.net

Table 1: Predicted Binding Free Energies for Bivalent Dmt-Tic Ligands at DOR This table is based on data from docking studies of related compounds, illustrating the type of output generated from such computational predictions.

| Ligand | Predicted Binding Free Energy (kcal/mol) - Active DOR | Predicted Binding Free Energy (kcal/mol) - Inactive DOR |

|---|---|---|

| Analog 1 | -15.5 | -16.4 |

| Analog 2 | -15.2 | -16.0 |

| Analog 3 | -14.9 | -15.8 |

Data derived from docking studies on related cyclic Dmt-Tic hybrid peptides. researchgate.net

Simulations of Receptor Dimerization and Allosteric Mechanisms

G protein-coupled receptors, including opioid receptors, are known to form dimers (homodimers or heterodimers), which play a crucial role in their function and pharmacology. researchgate.net Bivalent ligands like this compound are specifically designed to target these receptor dimers.

MD Simulations of Receptor-Receptor Interfaces

Molecular dynamics (MD) simulations are used to model the dynamic behavior of biological macromolecules over time. To study receptor dimerization, researchers construct computational models of two receptor protomers embedded in a realistic lipid bilayer and solvent environment. Long-scale MD simulations can then reveal the preferred dimerization interfaces—the specific transmembrane helices (TMs) and residues that mediate the interaction between the two receptors. For opioid receptors, studies have identified interfaces involving TM5 and TM6, as well as TM1, TM2, and H8. nih.govebi.ac.uk

MD simulations can be used to model how a bivalent ligand like this compound interacts with a receptor dimer. The simulation would show one pharmacophore binding to the orthosteric pocket of the first receptor and the second pharmacophore binding to the equivalent pocket of the second receptor. The flexibility and length of the butane linker are critical for allowing the ligand to adopt a conformation that can successfully bridge the distance between the two binding sites. These simulations can validate whether the linker is of optimal length and composition to stabilize the dimer complex. researchgate.net

Computational Prediction of Ligand-Induced Conformational Changes in Receptor Complexes

The binding of a ligand induces conformational changes in the receptor, which dictate the downstream signaling response. Antagonists like this compound are thought to bind to and stabilize an inactive conformation of the receptor, preventing the structural rearrangements necessary for G protein coupling.

The crystal structure of the DOR bound to the antagonist DIPP-NH2 provides a high-resolution snapshot of the inactive state. acs.orgresearchgate.net Computational methods, particularly MD simulations, can be used to predict the dynamic changes induced by ligand binding. By simulating the receptor complex with the bivalent antagonist bound, researchers can observe how the ligand restricts the movement of key structural motifs, such as the "toggle switch" residues and the intracellular ends of the transmembrane helices that would normally move to accommodate a G protein.

Docking studies and molecular modeling of various Dmt-Tic analogues have helped to rationalize why some are agonists and others are antagonists, attributing the differences to distinct binding modes that stabilize different receptor conformations. u-strasbg.frumich.edu For this compound, computational models would predict that it locks two receptor protomers together in an inactive state, providing a powerful and sustained antagonistic effect.

Table 2: Research Findings on Dmt-Tic Ligands

| Compound/Pharmacophore | Receptor(s) | Finding | Computational Method | Reference |

|---|---|---|---|---|

| Dmt-Tic | DOR | Core pharmacophore for potent and selective DOR antagonists. | Pharmacophore Modeling | mdpi.comnih.gov |

| Dmt-Tic-Gly-NH-CH₂-Ph | DOR, MOR | Spacer and 3rd aromatic group convert antagonist to agonist. | SAR Analysis | acs.org |

| Dimeric Dmt-Tic Analogues | DOR, MOR | Bivalent ligands act as highly potent δ- and µ-opioid antagonists. | SAR, Binding Assays | nih.gov |

| Dmt-Tic-Phe-Phe-NH₂ | DOR | Provided crystal structure of antagonist-bound inactive state. | X-ray Crystallography | nih.govacs.org |

Preclinical Biological Studies and Mechanistic Insights in Vitro and Ex Vivo

Isolated Organ and Tissue Preparations

Classical pharmacological preparations using isolated organs have been pivotal in characterizing the functional activity of 1,4-bis-(Dmt-Tic-amino)butane. These ex vivo assays provide insights into the compound's antagonist potency in a more integrated physiological system.

The guinea pig ileum (GPI) preparation is rich in μ-opioid receptors and is a standard model for assessing the activity of compounds at this receptor subtype. In this assay, opioid agonists inhibit the electrically induced contractions of the ileum. Antagonists, in turn, reverse this inhibition. For this compound (compound 10 ), the antagonist potency at the μ-opioid receptor was determined to be significant. The pA2 value, a measure of antagonist potency, was found to be 6.99. This indicates a notable, albeit weaker, antagonist activity at the μ-receptor compared to its activity at the δ-receptor.

The mouse vas deferens (MVD) preparation is a classical bioassay highly sensitive to δ-opioid receptor ligands. Similar to the GPI assay, opioid agonists inhibit the electrically stimulated contractions of this tissue. Research has demonstrated that this compound is an extraordinarily potent antagonist at the δ-opioid receptor in this preparation. The determined pA2 value was 10.82, highlighting its very high potency as a δ-opioid receptor antagonist.

In both the GPI and MVD preparations, this compound was found to be devoid of any significant intrinsic agonist activity. It did not produce an inhibitory effect on its own at concentrations where its antagonist properties were evident. Its primary action was the competitive antagonism of the inhibitory effects produced by selective opioid agonists. The in vitro agonism for this compound was found to be essentially absent, with IC50 values being greater than 10,000 nM in both the MVD and GPI bioassays.

The following table summarizes the key preclinical biological data for this compound:

| Assay | Receptor Target | Parameter | Value |

| Radioligand Binding | Delta (δ) Opioid Receptor | Ki (nM) | 0.28 |

| Radioligand Binding | Mu (μ) Opioid Receptor | Ki (nM) | 2.50 |

| Mouse Vas Deferens | Delta (δ) Opioid Receptor | pA2 | 10.82 |

| Guinea Pig Ileum | Mu (μ) Opioid Receptor | pA2 | 6.99 |

| Mouse Vas Deferens | Delta (δ) Opioid Receptor | IC50 (nM) | >10,000 |

| Guinea Pig Ileum | Mu (μ) Opioid Receptor | IC50 (nM) | >10,000 |

Neurotransmitter Release Modulation Studies

Opioid receptors, being G-protein-coupled receptors (GPCRs), are known to modulate neurotransmission, primarily through the presynaptic inhibition of neurotransmitter release. However, specific studies detailing the effect of this compound on the release of key neurotransmitters are not available.

In Vitro Assays of Neurotransmitter Release (e.g., Dopamine, GABA, Glutamate)

There is no published research detailing in vitro assays that measure the release of dopamine, GABA, glutamate, or other neurotransmitters from neuronal cultures or brain slices in the presence of this compound.

Synaptosomal Uptake and Release Experiments

Similarly, no studies utilizing synaptosomes to investigate the direct effects of this compound on the uptake or release mechanisms of various neurotransmitters have been found in the scientific literature.

Electrophysiological Investigations

The activation of opioid receptors leads to distinct electrophysiological changes in neurons, including the modulation of ion channel activity. While the general mechanisms for opioid receptor signaling are understood, specific electrophysiological investigations into this compound are absent from the literature.

Patch-Clamp Recordings in Neuronal Cells Expressing Opioid Receptors

No scientific papers report the use of patch-clamp techniques to record changes in membrane potential or ionic currents in neuronal cells expressing opioid receptors following the application of this compound.

Modulation of Ion Channel Conductance (e.g., G-protein-gated inwardly rectifying K+ channels, voltage-gated Ca2+ channels)

Opioid receptor activation typically leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This combined action results in neuronal hyperpolarization and reduced neurotransmitter release. While it is plausible that an antagonist like this compound would block these effects when induced by an agonist, direct experimental data demonstrating its specific impact on GIRK or VGCC conductance is not available.

Receptor Desensitization, Downregulation, and Resensitization Dynamics

Prolonged exposure to receptor ligands can alter the number and sensitivity of receptors on the cell surface. While opioid agonists are well-known to cause receptor desensitization and downregulation, some antagonists have also been shown to induce a transient down-regulation before a subsequent up-regulation. nih.gov However, the specific dynamics of how this compound affects opioid receptor density and sensitivity over time have not been characterized. There are no available studies on its role in receptor desensitization, internalization, downregulation, or resensitization processes.

Quantitative Measurement of Receptor Internalization Kinetics

No experimental data was found regarding the quantitative measurement of receptor internalization kinetics following exposure to this compound.

Analysis of Receptor Recycling and Degradation Pathways post-agonist exposure

There is no available information from the conducted searches detailing the analysis of receptor recycling and degradation pathways after exposure to this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Structural Modifications with Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of 1,4-bis-(Dmt-Tic-amino)butane and its analogues are highly dependent on the structural features of the Dmt-Tic pharmacophore and the nature of the linker. The Dmt residue is crucial for high affinity, with its dimethylated tyrosine ring significantly enhancing binding compared to the endogenous Tyr residue. nih.gov

Studies on a series of dimeric Dmt-Tic analogues, where the pharmacophores are linked by diaminoalkanes of varying lengths, have demonstrated that the linker length is a critical determinant of receptor affinity and selectivity. All tested dimeric compounds, including those with butane (B89635), hexane, and decane (B31447) linkers, exhibit high affinity for both mu-opioid receptors (μOR) and delta-opioid receptors (δOR). nih.gov Specifically, the series of analogues with diaminoalkane linkers showed Ki values in the nanomolar and subnanomolar range for both δOR and μOR. nih.gov This results in moderate δ-receptor selectivity for these compounds. nih.gov

For instance, modifications such as N,N'-dimethylation on the Dmt residues can further modulate the binding profile. While N,N'-dimethylation does not significantly affect the already high delta-opioid activity, it can impact the affinity for the mu-opioid receptor. nih.gov

The substitution on the Tic aromatic ring also plays a role. Incorporating large hydrophobic groups at position 7 of the Tic moiety generally does not significantly alter the delta-opioid receptor binding affinities, whereas substitutions at position 6 can substantially decrease affinity. google.com

| Compound | Linker | μOR Ki (nM) | δOR Ki (nM) | Selectivity (μ/δ) | Reference |

|---|---|---|---|---|---|

| This compound | Butane | 5.72 | 0.124 | 46.1 | nih.gov |

| 1,6-bis-(Dmt-Tic-amino)hexane | Hexane | 1.79 | 0.129 | 13.9 | nih.gov |

| 1,10-bis-(Dmt-Tic-amino)decane | Decane | 4.86 | 1.53 | 3.18 | nih.gov |

| N,N'-dimethyl-1,6-bis-(Dmt-Tic-amino)hexane | Hexane | 2.21 | 0.06 | 36.8 | nih.gov |

Mapping Specific Structural Features to Functional Efficacy and Signaling Bias

The functional efficacy of this compound and its analogues is predominantly antagonistic at both μ- and δ-opioid receptors. In functional assays such as the mouse vas deferens (MVD) for δOR and the guinea pig ileum (GPI) for μOR, these dimeric compounds show extraordinarily high δ-opioid-mediated antagonism, with pA2 values often exceeding 10. nih.gov In contrast, their agonist activity is virtually absent, with IC50 values typically greater than 10 μM. nih.gov

A key structural feature influencing functional efficacy is the N-terminal modification of the Dmt residue. Analogues with an unmodified N-terminus exhibit weak μ-opioid antagonism. nih.gov However, N,N'-dimethylation of the Dmt residues markedly enhances μ-opioid antagonist activity without compromising the potent δ-opioid antagonism. nih.gov This suggests that the N-terminal methyl groups play a significant role in the interaction with the μ-opioid receptor, steering the functional outcome towards antagonism.

| Compound | Linker | μOR pA2 | δOR pA2 | Reference |

|---|---|---|---|---|

| This compound | Butane | - | 10.42 | nih.gov |

| N,N'-dimethyl-1,6-bis-(Dmt-Tic-amino)hexane | Hexane | 8.34 | 11.28 | nih.gov |

| 3,6-bis[N,N-dimethyl-Dmt-Tic-amidopropyl]-2(1H)-pyrazinone | Pyrazinone | 7.71 | 10.79 | nih.gov |

Influence of Linker Variations on Bivalent Binding and Receptor Dimerization

The linker connecting the two Dmt-Tic pharmacophores in bivalent ligands like this compound is a critical element that influences the molecule's ability to engage in bivalent binding and interact with receptor dimers. The length and chemical nature of the linker determine the spatial orientation and the distance between the two pharmacophores, which must be optimal to bridge two binding sites simultaneously.

Studies comparing dimeric Dmt-Tic analogues with different alkane chain linkers (e.g., butane, hexane, decane) have shown that the linker length affects both binding affinity and selectivity. nih.gov While all tested linkers resulted in high-affinity ligands, variations in selectivity suggest that the linker length modulates the cooperative interaction between the pharmacophores and the receptor binding pockets. The butane linker in this compound provides a specific spatial separation that results in high affinity and moderate selectivity. nih.gov

The type of linker also has a profound impact. Replacing the simple diaminoalkane linker with a more complex, rigid structure like a 3,6-diaminoalkyl-2(1H)-pyrazinone moiety also yields potent δ- and μ-opioid receptor antagonists. nih.gov This indicates that the Dmt-Tic pharmacophore's inherent properties are dominant, but the linker provides the necessary scaffold for bivalent interaction. The concept of bivalent ligands is closely tied to the hypothesis of opioid receptor dimerization (homo- and heterodimers). A bivalent ligand is thought to achieve higher affinity and potentially altered functional properties by spanning the binding sites of two adjacent receptor protomers within a dimer. The high potency of dimeric Dmt-Tic antagonists provides indirect evidence supporting the functional relevance of opioid receptor dimers.

Impact of Stereochemistry on Overall Pharmacological Profile